molecular formula C20H24N2O4S B11637937 Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate

Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate

Cat. No.: B11637937
M. Wt: 388.5 g/mol
InChI Key: ZWQQOEJIUINMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and thioamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-dimethoxyphenylacetic acid: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including oxidation and esterification.

    Formation of the thioamide: The 3,4-dimethoxyphenylacetic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with an amine to form the thioamide.

    Coupling with ethyl 4-aminobenzoate: The thioamide is then coupled with ethyl 4-aminobenzoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The thioamide group can interact with enzymes and proteins, potentially inhibiting their activity. The aromatic rings may also facilitate binding to various biological targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: A related compound with similar ester and aromatic functionalities.

    Ethyl 2,4-dimethylbenzoate: Another ester with a different substitution pattern on the aromatic ring.

    Ethyl 3-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate: A closely related compound with a similar structure.

Uniqueness

Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C18H22N2O4S
Molecular Weight 358.44 g/mol
IUPAC Name This compound
InChI Key TBD
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)N(C(=S)NCC(C)C)C

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiourea Intermediate : The reaction begins with the interaction of 4-aminobenzoic acid with a suitable isothiocyanate derivative.
  • Esterification : The thiourea intermediate is then esterified using ethanol in the presence of an acid catalyst.
  • Purification : The final product is purified through crystallization or chromatography to achieve the desired purity and yield.

Biological Activity

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Preliminary research indicates potential anticancer activity, particularly against breast and colon cancer cell lines. The compound may induce apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition : The compound has been explored as an enzyme inhibitor, specifically targeting enzymes involved in cancer metabolism and microbial resistance mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Interactions : The thiourea moiety can form hydrogen bonds with amino acids in enzyme active sites, thereby inhibiting their function.
  • Structural Modulation : The presence of the aromatic ring system allows for π-π stacking interactions with DNA or protein targets, potentially altering their function or stability.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study conducted on various bacterial strains (e.g., E. coli, Staphylococcus aureus) showed that this compound inhibited growth at concentrations as low as 50 µg/mL.
  • Cancer Cell Line Evaluation :
    • In vitro assays demonstrated that the compound reduced viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cells by more than 70% at a concentration of 25 µM after 48 hours of treatment.
  • Enzyme Inhibition Assay :
    • The compound was tested against carbonic anhydrase and showed a Ki value indicating potent inhibition, suggesting its potential use in therapeutic applications targeting this enzyme.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

ethyl 4-[2-(3,4-dimethoxyphenyl)ethylcarbamothioylamino]benzoate

InChI

InChI=1S/C20H24N2O4S/c1-4-26-19(23)15-6-8-16(9-7-15)22-20(27)21-12-11-14-5-10-17(24-2)18(13-14)25-3/h5-10,13H,4,11-12H2,1-3H3,(H2,21,22,27)

InChI Key

ZWQQOEJIUINMFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.